molecular formula C24H23N3O2S2 B2617154 N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1114916-15-2

N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2617154
CAS No.: 1114916-15-2
M. Wt: 449.59
InChI Key: AZVMYSOFRJOETC-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 1105223-93-5) is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a substituted phenyl group. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.500 g/mol . The compound features:

  • A thieno[3,2-d]pyrimidine core with a 3-methyl and 4-oxo functionalization.
  • A 7-phenyl substituent on the thienopyrimidine ring.
  • A sulfanyl bridge connecting the core to an acetamide group, which is further substituted with a 2-ethyl-6-methylphenyl group.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-16-12-8-9-15(2)20(16)25-19(28)14-31-24-26-21-18(17-10-6-5-7-11-17)13-30-22(21)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVMYSOFRJOETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its biological significance. The chemical formula is C18H20N2OSC_{18}H_{20}N_2OS, and it possesses a molecular weight of approximately 320.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-d]pyrimidines. For instance, derivatives have shown significant activity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.

In Vitro Studies

  • Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using MTT assays. The IC50 values for several derivatives were reported, indicating their effectiveness in inhibiting cancer cell growth.
    • For example, a related compound demonstrated an IC50 of 0.075 µM against VEGFR-2, suggesting strong kinase inhibitory activity .
  • Mechanism of Action : The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest at the S phase. This was corroborated by docking studies that revealed favorable binding interactions with target proteins involved in cell proliferation and survival .

Case Studies

In a study focusing on novel thiophene derivatives:

  • Compound 3b exhibited an IC50 of 3.105 µM against HepG2 cells and showed selective toxicity towards cancer cells over normal cells.
  • Compound 4c demonstrated an IC50 of 0.126 µM against AKT, highlighting its potential as a targeted therapy for liver cancer .

Antimicrobial Activity

The biological activity of thieno[3,2-d]pyrimidine derivatives extends to antimicrobial properties as well.

  • Antibacterial and Antifungal Activity : Research indicates that certain derivatives exhibit potent antibacterial effects against pathogens such as E. coli and S. aureus, as well as antifungal activity against C. albicans.
    • For instance, modifications in the pyrimidine structure have been linked to increased antimicrobial efficacy, with some compounds showing higher activity than standard antibiotics like penicillin .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substitutions on the thieno[3,2-d]pyrimidine scaffold:

  • Electron-donating groups enhance activity against various pathogens.
  • The presence of sulfur in the structure is crucial for maintaining biological activity across different assays.

Summary Table of Biological Activities

Activity TypeCompound ExampleTarget Cell LineIC50 (µM)Notes
AnticancerCompound 3bHepG23.105Selective toxicity
AnticancerCompound 4cAKT0.126Strong kinase inhibitor
AntimicrobialVariousE. coli, S. aureusVariesHigher activity than standard antibiotics

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The 7-phenyl group in the target compound may enhance interactions with hydrophobic pockets in enzymes, while analogs with nitro () or chloro () groups could exhibit altered electronic profiles.
  • Pharmacokinetics : Higher molecular weight and lipophilicity in the target compound may improve membrane permeability but reduce aqueous solubility compared to .
  • Biological Targets: Thienopyrimidine cores are often associated with kinase inhibition; substituent variations could modulate selectivity for specific kinases .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves careful control of reaction conditions (e.g., temperature, solvent, and stoichiometry). For example, a yield of 80% was achieved for a structurally similar acetamide derivative using DMSO as a solvent, with purification via recrystallization and characterization by melting point analysis (230–232°C) and 1^1H NMR (DMSO-d6d_6, δ 12.50 ppm for NH protons) . Elemental analysis (C, N, S) should align with theoretical values (e.g., C: 45.36% vs. 45.29% observed) to confirm purity .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer: Key techniques include:
  • 1^1H NMR : Assign proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 344.21) .
  • Elemental Analysis : Validate C, H, N, S content against calculated values (e.g., S: 9.32% theoretical vs. 9.30% observed) .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For analogous acetamide derivatives, monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters (a=18.220A˚,β=108.76a = 18.220 \, \text{Å}, \beta = 108.76^\circ) have been reported . Intramolecular hydrogen bonds (N–H⋯N) stabilize folded conformations, while intermolecular interactions (e.g., π-π stacking) influence crystallinity . Database surveys (Cambridge Structural Database) can compare structural motifs with related compounds .

Q. How can computational methods predict the biological activity or pharmacokinetic properties of this compound?

  • Methodological Answer:
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains) based on the thienopyrimidine core.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl or ethyl groups on phenyl rings) with activity using descriptors like logP and polar surface area .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions, guided by SMILES notation (e.g., CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl) .

Q. What strategies are effective for investigating structure-activity relationships (SAR) of this compound?

  • Methodological Answer:
  • Analog Synthesis : Modify substituents (e.g., replacing ethyl with methoxy groups) and evaluate biological activity changes. For example, fluorophenyl or chlorophenyl substitutions in related compounds showed varied potency .
  • Bioisosteric Replacement : Substitute the thioacetamide group with sulfone or phosphonate moieties to assess metabolic stability .
  • In Vitro Assays : Test cytotoxicity (e.g., IC50_{50} in cancer cell lines) and correlate with structural features (e.g., planarity of the thienopyrimidine ring) .

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